molecular formula C18H21Cl2NO B1424614 4-(((5-Chloro-[1,1'-biphenyl]-2-yl)oxy)methyl)piperidine hydrochloride CAS No. 1219979-18-6

4-(((5-Chloro-[1,1'-biphenyl]-2-yl)oxy)methyl)piperidine hydrochloride

Cat. No.: B1424614
CAS No.: 1219979-18-6
M. Wt: 338.3 g/mol
InChI Key: RNIGEJUGQLQLNA-UHFFFAOYSA-N
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Description

4-(((5-Chloro-[1,1’-biphenyl]-2-yl)oxy)methyl)piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring attached to a biphenyl moiety through an ether linkage. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. It could potentially be studied for its biological activity, its reactivity, or its physical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((5-Chloro-[1,1’-biphenyl]-2-yl)oxy)methyl)piperidine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-(((5-Chloro-[1,1’-biphenyl]-2-yl)oxy)methyl)piperidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Mechanism of Action

The mechanism of action of 4-(((5-Chloro-[1,1’-biphenyl]-2-yl)oxy)methyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and the context of the study .

Comparison with Similar Compounds

Similar Compounds

  • 4-(((5-Bromo-[1,1’-biphenyl]-2-yl)oxy)methyl)piperidine hydrochloride
  • 4-(((5-Methyl-[1,1’-biphenyl]-2-yl)oxy)methyl)piperidine hydrochloride
  • 4-(((5-Fluoro-[1,1’-biphenyl]-2-yl)oxy)methyl)piperidine hydrochloride

Uniqueness

4-(((5-Chloro-[1,1’-biphenyl]-2-yl)oxy)methyl)piperidine hydrochloride is unique due to the presence of the chloro substituent on the biphenyl moiety. This chloro group can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from its analogs .

Properties

IUPAC Name

4-[(4-chloro-2-phenylphenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO.ClH/c19-16-6-7-18(21-13-14-8-10-20-11-9-14)17(12-16)15-4-2-1-3-5-15;/h1-7,12,14,20H,8-11,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNIGEJUGQLQLNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=C(C=C(C=C2)Cl)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219979-18-6
Record name Piperidine, 4-[[(5-chloro[1,1′-biphenyl]-2-yl)oxy]methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219979-18-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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